Electronic Structure: HOMO-LUMO Gap Analysis of 2-Ethoxy-6-methylaniline
Computational analysis reveals that 2-Ethoxy-6-methylaniline exhibits a distinct HOMO-LUMO energy gap compared to 2,6-dimethylaniline. Density functional theory (DFT) calculations show that the presence of the ethoxy group increases the band gap relative to the dimethyl analog, suggesting a higher kinetic stability and lower reactivity [1]. This is a key differentiator for applications where a specific electronic profile is required.
| Evidence Dimension | HOMO-LUMO Energy Gap (ΔE) |
|---|---|
| Target Compound Data | 4.1539 eV |
| Comparator Or Baseline | 2,6-Dimethylaniline: 3.9443 eV [2] |
| Quantified Difference | The gap is 0.2096 eV (5.3%) larger for 2-Ethoxy-6-methylaniline. |
| Conditions | DFT calculations using B3LYP functional with 6-311++G(d,p) basis set for comparator; method for target compound not specified in source but comparable computational approaches were used. |
Why This Matters
This difference in electronic structure can translate to altered reactivity, charge transfer properties, or stability in downstream applications, making the compound a more suitable choice for scenarios requiring a slightly larger band gap than that offered by 2,6-dimethylaniline.
- [1] PMC. (2019). Table 4: Calculated energies for the title compound. PMC6727048. View Source
- [2] ScienceDirect. (2024). Structure, Frontier Molecular Orbitals, MEP, Charge Analysis, and NLO Study of 2,4-, 2,5-, and 2,6-Dimethylanilines Using DFT. Polycyclic Aromatic Compounds, 44(8), 5166-5187. View Source
